アミノフィリン

概要

説明

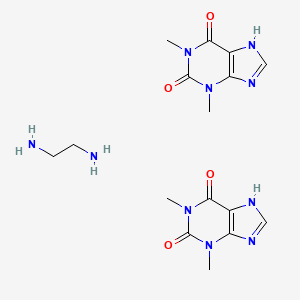

アミノフィリンは、テオフィリンとエチレンジアミンを2:1の比率で組み合わせた化合物です。主に気管支拡張剤として、喘息、慢性閉塞性肺疾患(COPD)、その他の呼吸器疾患などの治療に使用されます。 アミノフィリンはテオフィリンよりも効力が弱く、作用時間も短いですが、溶解性の向上により、貴重な治療薬となっています .

作用機序

アミノフィリンは、体内でのテオフィリンの放出によって効果を発揮します。テオフィリンは、ホスホジエステラーゼ阻害剤、アデノシン受容体遮断薬、ヒストン脱アセチル化酵素活性化剤として作用します。 これらの作用によって、気管支気道と肺動脈の平滑筋が弛緩し、ヒスタミン、メタコリン、アデノシン、アレルゲンに対する気道反応性が低下します .

類似化合物の比較

アミノフィリンは、しばしば以下のものなどの類似化合物と比較されます。

アミノフィリンは、テオフィリンとエチレンジアミンを独自に組み合わせたことで、独自の特性を有しており、呼吸器疾患などの疾患やその他の医療用途において貴重な治療薬となっています .

科学的研究の応用

生化学分析

Biochemical Properties

Aminophylline plays a significant role in biochemical reactions by acting as a nonselective phosphodiesterase inhibitor and adenosine receptor antagonist . It interacts with several enzymes and proteins, including phosphodiesterase, which it inhibits, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This elevation in cAMP results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation . Additionally, aminophylline blocks adenosine receptors, preventing adenosine-mediated bronchoconstriction and inflammation .

Cellular Effects

Aminophylline exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By increasing cAMP levels, aminophylline activates PKA, which can alter the transcription of genes involved in inflammatory responses and smooth muscle contraction . This modulation of gene expression helps reduce inflammation and improve airway function. Furthermore, aminophylline enhances the release of catecholamines from adrenal medulla cells, which can increase heart rate and contractility .

Molecular Mechanism

The molecular mechanism of aminophylline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes . Aminophylline inhibits phosphodiesterase, preventing the breakdown of cAMP and leading to its accumulation within cells . This accumulation activates PKA, which phosphorylates target proteins involved in smooth muscle relaxation and anti-inflammatory responses . Additionally, aminophylline blocks adenosine receptors, reducing adenosine-mediated bronchoconstriction and inflammation . These combined actions contribute to the bronchodilatory and anti-inflammatory effects of aminophylline.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminophylline can change over time due to its stability, degradation, and long-term impact on cellular function . Aminophylline is known to have a half-life of approximately 7-9 hours, and its plasma levels need to be monitored to ensure therapeutic efficacy and avoid toxicity . Over time, aminophylline can lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline . Long-term studies have shown that aminophylline can maintain its bronchodilatory effects, but its efficacy may decrease with prolonged use due to tolerance development .

Dosage Effects in Animal Models

The effects of aminophylline vary with different dosages in animal models. In studies involving rodents, aminophylline has been shown to reverse catalepsy and improve gait in models of Parkinson’s disease at doses of 60 nM and 120 nM . At higher doses, aminophylline can induce central nervous system damage and exacerbate conditions such as asthma and COPD . In dogs and cats, aminophylline is used as a bronchodilator at doses of 10 mg/kg and 5 mg/kg, respectively, but can cause side effects such as vomiting, diarrhea, and tachycardia at higher doses .

Metabolic Pathways

Aminophylline is involved in several metabolic pathways, primarily through its interaction with phosphodiesterase and adenosine receptors . By inhibiting phosphodiesterase, aminophylline increases cAMP levels, which in turn promotes lipolysis, glycogenolysis, and gluconeogenesis . These metabolic effects contribute to the overall bronchodilatory and anti-inflammatory actions of aminophylline. Additionally, aminophylline induces the release of epinephrine from adrenal medulla cells, further enhancing its metabolic effects .

Transport and Distribution

Aminophylline is transported and distributed within cells and tissues through various mechanisms . After ingestion, aminophylline is absorbed into the bloodstream and distributed to target tissues, including the lungs and bronchi . It binds to plasma proteins, with approximately 60% of aminophylline being protein-bound . The distribution of aminophylline is influenced by factors such as age, liver function, and smoking status, which can affect its plasma levels and therapeutic efficacy .

Subcellular Localization

The subcellular localization of aminophylline is primarily within the cytoplasm, where it exerts its effects on smooth muscle cells and inflammatory cells . Aminophylline does not have specific targeting signals or post-translational modifications that direct it to specific organelles, but its activity is largely dependent on its interactions with cytoplasmic enzymes and receptors . The accumulation of aminophylline within the cytoplasm allows it to effectively inhibit phosphodiesterase and block adenosine receptors, leading to its bronchodilatory and anti-inflammatory effects .

準備方法

合成経路と反応条件

アミノフィリンは、テオフィリンとエチレンジアミンを反応させることで合成されます。この反応は通常、テオフィリンを水に溶解し、その後エチレンジアミンを加えることから始まります。 その後、混合物を加熱して反応を促進し、アミノフィリンが生成されます .

工業生産方法

工業的には、アミノフィリンは、テオフィリンとエチレンジアミンを大型反応器で組み合わせることで製造されます。反応条件は、最終生成物の純度と収率を確保するために厳密に管理されます。 生成されたアミノフィリンは、その後精製され、結晶化されて所望の形態が得られます .

化学反応の分析

反応の種類

アミノフィリンは、以下のものを含むさまざまな化学反応を起こします。

酸化: アミノフィリンは特定の条件下で酸化され、分解生成物が生成されます。

還元: アミノフィリンに関わる還元反応はあまり一般的ではありませんが、特定の条件下で起こることがあります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

生成される主な生成物

これらの反応で生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、アミノフィリンの酸化によってさまざまな分解生成物が生成される可能性があり、置換反応によって異なるアミノフィリン誘導体が生成される可能性があります .

類似化合物との比較

Aminophylline is often compared with other similar compounds, such as:

Theophylline: Aminophylline is less potent and shorter-acting than theophylline but has improved solubility.

Caffeine: Both aminophylline and caffeine belong to the methylxanthine class of compounds.

Aminophylline’s unique combination of theophylline and ethylenediamine provides it with distinct properties, making it a valuable therapeutic agent for respiratory diseases and other medical applications .

特性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFAHBPWDRTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883359 | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in alcohol, ether | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminophylline is the ethylenediamine salt of theophylline. After ingestion, theophylline is released from aminophylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel. /Theophylline/ | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellowish granules or powder | |

CAS No. |

317-34-0, 95646-60-9 | |

| Record name | Aminophylline [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulmophylline (new) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Aminophylline interact with the body to produce its effects?

A1: Aminophylline is a complex of Theophylline and Ethylenediamine. [] Theophylline, the primary active component, is a nonselective phosphodiesterase inhibitor. [] Phosphodiesterases are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Aminophylline increases cAMP levels in various tissues, leading to smooth muscle relaxation, particularly in the bronchi. [, ]

Q2: What is the role of adenosine in Aminophylline's mechanism of action?

A2: Research suggests that Aminophylline's therapeutic effects might also stem from its antagonism of adenosine receptors. [, ] Adenosine, a neurotransmitter, can cause bronchoconstriction and influence renal function. Aminophylline's ability to block adenosine receptors could contribute to its bronchodilatory effects and potential renoprotective properties. [, , ]

Q3: How does Aminophylline affect the cardiovascular system?

A3: Aminophylline's effects on the cardiovascular system are complex and dose-dependent. While it can improve myocardial perfusion in some cases, potentially benefiting patients with ischemic heart disease, [] it can also induce tachycardia and arrhythmias, especially at higher doses or in certain individuals. [, , ]

Q4: What factors influence the pharmacokinetics of Aminophylline?

A4: Aminophylline's pharmacokinetics can vary considerably between individuals, particularly in neonates and infants. Factors like age, body weight, gestational age, renal function (creatinine clearance), and co-administration with other medications can significantly affect its absorption, distribution, metabolism, and excretion. [, , , ]

Q5: Why is therapeutic drug monitoring important for Aminophylline?

A5: Aminophylline has a narrow therapeutic index, meaning the effective dose is relatively close to the toxic dose. [, ] Individual variations in pharmacokinetics can lead to unpredictable drug levels. Therapeutic drug monitoring, typically involving serum Theophylline measurements, is crucial to ensure efficacy while minimizing the risk of adverse events. [, ]

Q6: How effective is Aminophylline in treating acute asthma exacerbations?

A6: While Aminophylline has been used for acute asthma management, recent studies suggest its added benefit to standard treatments like inhaled bronchodilators and corticosteroids might be limited. [, ] Some studies indicate it might not significantly improve lung function or shorten hospital stay compared to standard therapies alone. []

Q7: What are the current research areas exploring Aminophylline's applications?

A8: Current research is investigating Aminophylline's potential in diverse areas like acute kidney injury, [] intrathecal Methotrexate-related neurotoxicity, [] and its impact on cellular processes like autophagy and apoptosis in lymphocytes. [, ] These investigations aim to uncover novel therapeutic applications for Aminophylline.

Q8: What are the common side effects associated with Aminophylline?

A9: Aminophylline can cause various side effects, particularly at higher serum concentrations. These include nausea, vomiting, tachycardia, palpitations, headache, and in severe cases, seizures and arrhythmias. [, , ] Careful dose titration and monitoring are essential to minimize these risks.

Q9: Are there specific drug interactions to be aware of with Aminophylline?

A10: Yes, Aminophylline can interact with various medications, altering their effects or its own metabolism. [, , ] For instance, co-administration with certain antibiotics or corticosteroids can influence Aminophylline clearance, necessitating dose adjustments. [] Consultation with a healthcare professional is crucial to manage potential drug interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。